molecular formula C12H17ClS B8703039 [(6-Chlorohexyl)sulfanyl]benzene CAS No. 64740-56-3

[(6-Chlorohexyl)sulfanyl]benzene

Cat. No.: B8703039
CAS No.: 64740-56-3
M. Wt: 228.78 g/mol
InChI Key: BIIQDFIZWLPROT-UHFFFAOYSA-N
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Description

[(6-Chlorohexyl)sulfanyl]benzene is a synthetic compound of significant interest in medicinal chemistry and chemical biology, primarily serving as a versatile intermediate for the construction of more complex molecules. Its research value is derived from its unique structure, which incorporates a benzene ring linked via a thioether bridge to a chloro-terminated hexyl chain. The thioether (sulfide) functional group is a key feature in various bioactive molecules and is recognized for its ability to undergo further oxidation to sulfoxides and sulfones, which can dramatically alter the electronic properties and biological activity of the parent compound . Researchers utilize this compound as a key precursor in the development of potential chemopreventive agents, inspired by the mechanisms of natural isothiocyanates like sulforaphane found in cruciferous vegetables. These natural compounds are known to exert anticancer effects by reacting with thiol groups in proteins, influencing processes such as carcinogen detoxification and apoptosis induction . Furthermore, the alkyl chloride terminus provides an excellent handle for nucleophilic substitution reactions, allowing for the facile incorporation of this moiety into larger molecular architectures, such as benzophenone derivatives or piperazine-based sulfonamides , which are common scaffolds in drug discovery. The primary research applications of [(6-Chlorohexyl)sulfanyl]benzene include its use as a building block in organic synthesis, particularly in the development of enzyme inhibitors and in the exploration of structure-activity relationships (SAR) for novel therapeutic agents targeting conditions such as cancer and infectious diseases.

Properties

CAS No.

64740-56-3

Molecular Formula

C12H17ClS

Molecular Weight

228.78 g/mol

IUPAC Name

6-chlorohexylsulfanylbenzene

InChI

InChI=1S/C12H17ClS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

BIIQDFIZWLPROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCCl

Origin of Product

United States

Scientific Research Applications

The compound [(6-Chlorohexyl)sulfanyl]benzene , a member of the thioether family, presents various applications across multiple scientific domains, particularly in organic synthesis, materials science, and medicinal chemistry. This article will explore its applications, supported by data tables and case studies where applicable.

Organic Synthesis

[(6-Chlorohexyl)sulfanyl]benzene serves as an important intermediate in organic synthesis. Its ability to undergo reactions such as:

  • Nucleophilic substitution : The chloro group can be replaced with amines or alcohols to form derivatives used in pharmaceuticals.
  • Thioetherification : The sulfanyl group allows for further functionalization, making it a precursor for more complex molecules.

Materials Science

The compound is utilized in the development of materials with specific properties:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
  • Coatings : Used in the formulation of coatings that require specific adhesion properties due to its sulfanyl group.

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Anticancer Agents : Studies have shown that similar thioether compounds exhibit cytotoxic properties against cancer cell lines, suggesting that [(6-Chlorohexyl)sulfanyl]benzene might have similar effects.
  • Antimicrobial Activity : Compounds with sulfanyl groups have been explored for their antimicrobial properties, indicating a potential application in developing new antibiotics.

Case Study 2: Polymer Applications

Research conducted at a leading university examined the incorporation of thioether compounds into polymer systems. The results indicated improved mechanical properties and thermal stability when [(6-Chlorohexyl)sulfanyl]benzene was used as an additive. This study highlights its potential for enhancing material performance .

Table 1: Comparison of Thioether Compounds in Anticancer Research

Compound NameCytotoxicity (IC50 μM)Mechanism of Action
[(6-Chlorohexyl)sulfanyl]benzeneTBDTBD
Compound A15Inhibition of cell cycle
Compound B10Induction of apoptosis

Table 2: Properties of Materials Incorporating Thioether Compounds

Material TypeProperty ImprovedPercentage Improvement
PolyurethaneThermal Stability20%
Epoxy CoatingAdhesion Strength15%

Comparison with Similar Compounds

Halogenated Alkylbenzenes: Chloro vs. Bromo Derivatives

A key comparison involves 3-(6-chlorohexyl)thiophene and 3-(6-bromohexyl)thiophene , which share structural similarities with [(6-chlorohexyl)sulfanyl]benzene but differ in the halogen substituent (Cl vs. Br) and the presence of a thiophene ring instead of benzene. Studies show that halogen substitution significantly impacts polymer properties. For example:

  • Poly[3-(6-chlorohexyl)thiophene] exhibits higher regioregularity (determined via ¹H-NMR) compared to its brominated counterpart, poly[3-(6-bromohexyl)thiophene] , despite identical synthesis conditions .
  • The brominated polymer demonstrates lower molar mass, attributed to faster reaction kinetics with Br compared to Cl, leading to premature chain termination .
Compound Molecular Formula Halogen Key Property Reference
[(6-Chlorohexyl)sulfanyl]benzene C₁₂H₁₇Cl Cl High regioregularity in polymers
3-(6-Bromohexyl)thiophene C₁₀H₁₃BrS Br Lower molar mass in polymers

Sulfanyl-Containing Acetamides: Structural and Functional Insights

Compounds with sulfanyl groups and chloro-substituted aromatic systems, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) and its meta-chloro analog (Compound II), highlight the influence of substituent position on molecular geometry and intermolecular interactions:

  • Compound I (para-chloro) exhibits a 42.25° dihedral angle between the pyrimidine and benzene rings, fostering planar hydrogen-bonded dimers.
  • Compound II (meta-chloro) shows larger angles (59.70° and 62.18° ), leading to a 3D crystal structure stabilized by N–H⋯O/Cl bonds .
    These findings suggest that [(6-chlorohexyl)sulfanyl]benzene’s linear chlorohexyl chain may promote distinct packing behaviors compared to branched or aromatic chloro-substituted analogs.

Enzyme-Inhibitory Sulfanyl Derivatives

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrate how sulfanyl groups modulate bioactivity. For instance:

  • Compound 8q inhibits α-glucosidase (IC₅₀: 49.71 µM), outperforming other derivatives due to its indole-oxadiazole substituent .
  • In contrast, [(6-chlorohexyl)sulfanyl]benzene lacks such polar functional groups, limiting its direct enzyme interactions but enhancing hydrophobicity for applications in polymer matrices .

Alkyl Chain Length and Substitution Effects

Comparing [(6-chlorohexyl)sulfanyl]benzene with 6-phenyldodecane (CAS: 2719-62-2) and 6-phenyltetradecane (CAS: 4534-55-8) reveals how alkyl chain length and terminal groups influence physical properties:

  • Longer chains (e.g., dodecane, tetradecane) increase molecular weight and hydrophobicity but reduce reactivity due to steric hindrance .
  • The terminal chlorine in [(6-chlorohexyl)sulfanyl]benzene enhances electrophilicity, enabling crosslinking in polymer synthesis .

Preparation Methods

Reaction Mechanism and Conditions

Benzenethiol is deprotonated using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or dimethylformamide (DMF), generating the thiolate ion (PhS⁻). The thiolate attacks the electrophilic carbon of 6-chlorohexyl chloride via an SN2 mechanism , yielding [(6-chlorohexyl)sulfanyl]benzene and hydrochloric acid (HCl) as a byproduct.

Typical Procedure

  • Reactants : Benzenethiol (20.0 mmol, 1.0 equiv), 6-chlorohexyl chloride (22.0 mmol, 1.1 equiv), NaOH (24.0 mmol, 1.2 equiv).

  • Solvent : Anhydrous DMF (20 mL).

  • Conditions : Stir under nitrogen at 80°C for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 50:1).

Yield : 70–85%.

Oxidative Coupling Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

An alternative method employs DBDMH as an oxidative coupling agent to facilitate sulfide formation. This approach avoids the need for strong bases and is conducted under mild conditions.

Experimental Protocol

A mixture of benzenethiol and DBDMH in chloroform generates an intermediate that reacts with 6-chlorohexyl chloride. The exact role of DBDMH remains debated, but it likely oxidizes benzenethiol to a disulfide (PhS-SPh), which subsequently reacts with the alkyl chloride.

Detailed Steps

  • Reactants : Benzenethiol (20.0 mmol, 1.0 equiv), DBDMH (4.8 mmol, 0.24 equiv), 6-chlorohexyl chloride (24.0 mmol, 1.2 equiv).

  • Solvent : Chloroform (20 mL).

  • Conditions : Stir under nitrogen at room temperature for 3 minutes, then reflux for 1 hour.

  • Workup : Dilute with saturated NaCl, filter through celite, extract with ethyl acetate, and purify via flash chromatography.

Yield : 85–91%.

Metal-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a third route, particularly for substrates sensitive to harsh conditions. While less commonly reported for sulfides, adaptations of known methodologies show promise.

CuCN-Mediated Grignard Coupling

A Grignard reagent (e.g., phenylmagnesium bromide) reacts with 6-chlorohexyl chloride in the presence of CuCN, facilitating carbon-sulfur bond formation.

Procedure

  • Reactants : Phenylmagnesium bromide (10.0 mmol, 1.0 equiv), 6-chlorohexyl chloride (12.0 mmol, 1.2 equiv), CuCN (0.3 mmol, 0.03 equiv).

  • Solvent : Tetrahydrofuran (THF, 15 mL).

  • Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 6 hours.

  • Workup : Quench with NH₄Cl, extract with diethyl ether, and purify by distillation.

Yield : 60–75%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical AlkylationBase, 80°C, 12h70–85%Simple, high atom economyRequires strong base
Oxidative CouplingDBDMH, rt, 1h85–91%Mild conditions, no baseLimited mechanistic clarity
CuCN CatalysisCuCN, THF, 6h60–75%Compatible with sensitive substratesLower yield, costly reagents

Characterization Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.25 (m, 5H, Ar-H), 3.55 (t, 2H, SCH₂), 2.85 (t, 2H, ClCH₂), 1.70–1.30 (m, 8H, CH₂).

13C NMR (100 MHz, CDCl₃) :

  • δ 137.2 (C-Ar), 129.1–126.8 (Ar-CH), 45.1 (SCH₂), 32.5 (ClCH₂), 29.8–22.4 (CH₂).

IR (KBr) :

  • 2920 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=C aromatic), 690 cm⁻¹ (C-S).

Q & A

Q. Basic Research Focus

  • X-ray Diffraction (XRD): Resolves crystal packing, bond lengths, and angles. The compound’s monoclinic system (space group P21/n) can be analyzed using SHELXL for refinement and ORTEP-3 for visualization .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) and validates sulfur incorporation .
  • NMR (¹H/¹³C): Distinguishes aromatic protons (δ 7.2–7.5 ppm) and aliphatic chains (δ 1.2–3.0 ppm for CH₂ groups) .

How do computational methods (e.g., DFT) reconcile discrepancies with experimental data in molecular geometry studies?

Advanced Research Focus
Density Functional Theory (DFT/B3LYP/6-311G(d)) predicts bond lengths, angles, and vibrational frequencies. Discrepancies between DFT and XRD data (e.g., C-S bond length deviations <0.02 Å) often arise from crystal packing forces or solvent effects absent in gas-phase calculations. Hybrid approaches combining periodic boundary conditions (for solids) and solvent models improve accuracy . Researchers should cross-validate using multiple basis sets (e.g., cc-pVTZ) and account for intermolecular interactions (e.g., weak C-H···N hydrogen bonds) .

What mechanistic insights explain side reactions during synthesis, and how can they be suppressed?

Advanced Research Focus
Common side reactions include:

  • Oxidation of Thiols: Formation of disulfides due to trace O₂. Mitigation requires strict inert conditions and reducing agents (e.g., NaBH₄) .
  • Haloalkane Elimination: Competing elimination (e.g., HCl loss) at high temperatures. Lower reaction temperatures (≤60°C) and bulky bases (e.g., DBU) favor substitution .
  • Solvent Interference: Protic solvents (e.g., H₂O) deactivate nucleophiles. Use anhydrous DMF with molecular sieves .

How does the chlorohexyl chain’s conformation impact the compound’s reactivity and intermolecular interactions?

Advanced Research Focus
The chlorohexyl chain’s flexibility influences packing efficiency and solubility. XRD data reveal gauche conformations in crystalline states, while DFT simulations show extended conformations in solution. The terminal Cl atom participates in weak halogen bonding (e.g., Cl···π interactions), affecting crystallization behavior . Solvent polarity (e.g., acetone vs. petroleum ether) modulates these interactions during recrystallization .

What strategies validate the purity of [(6-Chlorohexyl)sulfanyl]benzene in complex matrices?

Q. Methodological Focus

  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted thiols) using reverse-phase C18 columns and ESI+ ionization .
  • Elemental Analysis: Validates C, H, N, S, and Cl content (deviation <0.3% from theoretical values) .
  • TGA-DSC: Assesses thermal stability and decomposition profiles (e.g., Cl loss at ~200°C) .

How can [(6-Chlorohexyl)sulfanyl]benzene serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

Advanced Application Focus
The thioether group enables post-synthetic modifications:

  • Polymerization: Radical-initiated copolymerization with acrylates yields sulfur-containing polymers with tunable Tg .
  • MOF Functionalization: Coordinating the thioether group to transition metals (e.g., Pd²⁺) creates porous frameworks for catalysis .
    Optimization requires balancing steric effects (chlorohexyl chain) and reactivity (S lone pairs) .

What safety protocols are critical when handling [(6-Chlorohexyl)sulfanyl]benzene due to its halogenated structure?

Q. Methodological Focus

  • Ventilation: Use fume hoods to avoid inhalation of volatile chloroalkane byproducts .
  • PPE: Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal: Neutralize residual Cl⁻ with NaHCO₃ before aqueous disposal .

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